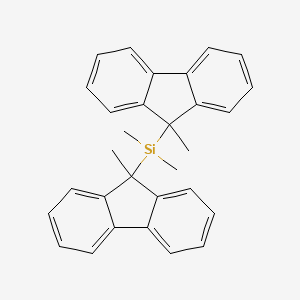
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 9-methyl-9H-fluoren-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups
Vorbereitungsmethoden
The synthesis of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane typically involves the reaction of 9-methyl-9H-fluorene with a silicon-containing reagent under specific conditions. One common method involves the use of chlorosilanes, such as dimethyldichlorosilane, in the presence of a base like sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Analyse Chemischer Reaktionen
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structural properties make it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane involves its interaction with molecular targets through its silicon and fluorenyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in various applications. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions, depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can be compared with other similar compounds, such as:
Dimethylbis(9-phenyl-9H-fluoren-9-YL)silane: This compound has phenyl groups instead of methyl groups, which can lead to differences in reactivity and applications.
Dimethylbis(9-trimethylsilyl-9H-fluoren-9-YL)silane: The presence of trimethylsilyl groups can impart different physical and chemical properties compared to the methyl-substituted analogue.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and suitability for various applications .
Eigenschaften
CAS-Nummer |
166118-08-7 |
|---|---|
Molekularformel |
C30H28Si |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
dimethyl-bis(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C30H28Si/c1-29(25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)31(3,4)30(2)27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20H,1-4H3 |
InChI-Schlüssel |
ZIEKCAOYCBDHRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C4(C5=CC=CC=C5C6=CC=CC=C64)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
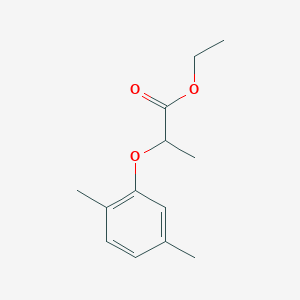

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
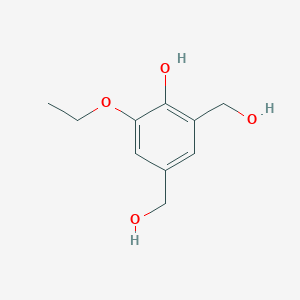
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
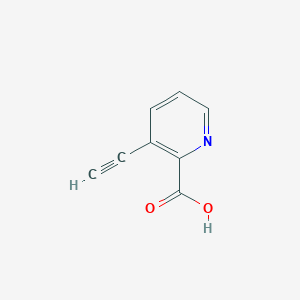
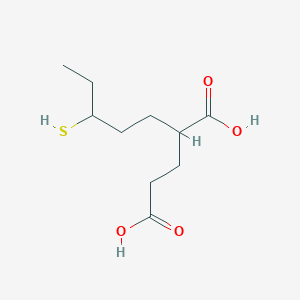
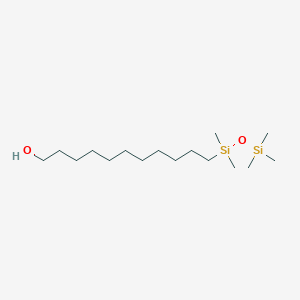
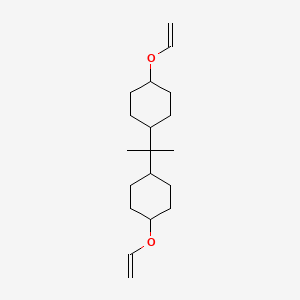
silane](/img/structure/B14260937.png)
